molecular formula C35H31NO11 B171297 5,6-Carboxyfluorescein dipivalate succinimide ester CAS No. 197850-75-2

5,6-Carboxyfluorescein dipivalate succinimide ester

Cat. No.: B171297
CAS No.: 197850-75-2
M. Wt: 641.6 g/mol
InChI Key: WEULGCXFMIDYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

The primary target of 5,6-Carboxyfluorescein Dipivalate Succinimide Ester are proteins , specifically the primary amines (lysine side chains) present in proteins . This compound is an amine-reactive derivative of fluorescein dye, which has wide-ranging applications as a label for antibodies and other probes .

Mode of Action

The compound interacts with its targets through the N-hydroxy-succinimidyl-ester (NHS ester) functional group . This group has greater specificity toward primary amines in the presence of other nucleophiles, resulting in a more stable linkage following labeling . This makes it an efficient labeling agent for antibodies and other purified proteins at primary amines .

Biochemical Pathways

The compound is used as a probe in fluorescence activation-coupled protein labeling methods for real-time imaging/measurements of protein dynamics . The specific biochemical pathways affected would depend on the proteins being targeted.

Pharmacokinetics

Its solubility in dmf or dmso suggests that it could be well-absorbed and distributed in biological systems when administered in these solvents.

Result of Action

The result of the compound’s action is the labeling of proteins, which can then be detected in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as Western blotting and ELISA . This allows for the visualization and tracking of these proteins, contributing to our understanding of protein dynamics.

Action Environment

The efficacy and stability of the compound’s action can be influenced by environmental factors such as pH. The NHS ester functional group reacts with primary amines at a pH range of 7.0 to 9.0 . Therefore, the compound’s action can be optimized in this pH range.

Biochemical Analysis

Biochemical Properties

5,6-Carboxyfluorescein dipivalate succinimide ester plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The compound is activated with the N-hydroxy-succinimidyl-ester (NHS ester) functional group, which reacts with primary amines at pH 7.0 to 9.0 . This allows it to efficiently label antibodies and other purified proteins at primary amines (lysine side chains) .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s fluorescent properties make it a valuable tool for tracking and visualizing these processes in real-time.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The NHS ester functional group of the compound specifically reacts with primary amines, allowing it to bind to proteins and other biomolecules .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles could play a role .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Carboxyfluorescein dipivalate succinimide ester involves the activation of 5,6-carboxyfluorescein with N-hydroxy-succinimide (NHS) and dicyclohexylcarbodiimide (DCC). This reaction forms the succinimidyl ester, which is more reactive towards primary amines . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a pH range of 7.0 to 9.0 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated systems and purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5,6-Carboxyfluorescein dipivalate succinimide ester primarily undergoes substitution reactions, where the succinimidyl ester group reacts with primary amines. This reaction forms a stable amide bond, making it an efficient labeling reagent .

Common Reagents and Conditions

The common reagents used in these reactions include primary amines, NHS, and DCC. The reactions are typically carried out in organic solvents like DMF or DMSO, with the pH maintained between 7.0 and 9.0 to ensure optimal reactivity .

Major Products Formed

The major product formed from these reactions is a labeled protein or antibody, where the fluorescein dye is covalently attached to the primary amine groups on the target molecule .

Scientific Research Applications

5,6-Carboxyfluorescein dipivalate succinimide ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Carboxyfluorescein dipivalate succinimide ester is unique due to its enhanced cell permeability and stable covalent bonding with primary amines. This makes it particularly useful for long-term cell labeling and tracking studies .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H31NO11/c1-33(2,3)31(41)43-19-8-11-22-25(16-19)45-26-17-20(44-32(42)34(4,5)6)9-12-23(26)35(22)24-15-18(7-10-21(24)30(40)46-35)29(39)47-36-27(37)13-14-28(36)38/h7-12,15-17H,13-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEULGCXFMIDYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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